molecular formula C20H40O3 B12649686 Methyl (hydroxymethyl)octadecanoate CAS No. 89163-35-9

Methyl (hydroxymethyl)octadecanoate

Cat. No.: B12649686
CAS No.: 89163-35-9
M. Wt: 328.5 g/mol
InChI Key: CCGRKEOSPPYTAJ-UHFFFAOYSA-N
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Description

Methyl (hydroxymethyl)octadecanoate is an organic compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (hydroxymethyl)octadecanoate can be synthesized through the hydroxylation of unsaturated plant oils. One method involves the use of a catalytic system comprising Fe(III) citrate monohydrate and Na2S2O8. The reaction is carried out under optimized conditions with an oxygen balloon, leading to the formation of hydroxy-conjugated derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic conversion of palm oil (methyl oleate) to short fraction compounds. This process is conducted in a fixed bed reactor with a Ni/zeolite catalyst at temperatures between 400°C to 500°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)octadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxy-conjugated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (hydroxymethyl)octadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (hydroxymethyl)octadecanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . The hydroxymethyl group plays a crucial role in enhancing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl stearate: A methyl ester of stearic acid, lacking the hydroxymethyl group.

    Methyl oleate: An unsaturated methyl ester with a double bond in the fatty acid chain.

    Methyl 9,12-di-hydroxyoctadecanoate: A hydroxylated derivative with two hydroxyl groups.

Uniqueness

Methyl (hydroxymethyl)octadecanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

89163-35-9

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)octadecanoate

InChI

InChI=1S/C20H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-21)20(22)23-2/h19,21H,3-18H2,1-2H3

InChI Key

CCGRKEOSPPYTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CO)C(=O)OC

Origin of Product

United States

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